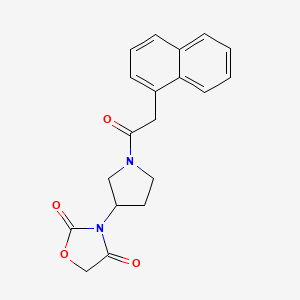
3-(1-(2-(Naphthalen-1-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(Naphthalen-1-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1-(2-(Naphthalen-1-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also referred to as Naph-Ac-PY-OD, is a synthetic compound notable for its complex structure, which integrates a naphthalene moiety, a pyrrolidine ring, and an oxazolidine-2,4-dione core. This unique combination suggests potential biological activities that merit further exploration.
- Molecular Formula : C19H21N3O3
- Molecular Weight : Approximately 338.4 g/mol
- Structural Characteristics : The compound features an oxazolidinedione ring, a pyrrolidine ring, and a naphthalene group, which are critical for its biological activity.
Synthesis
The synthesis of Naph-Ac-PY-OD typically involves multi-step reactions that include various starting materials. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Preliminary studies indicate that Naph-Ac-PY-OD may exhibit various biological activities similar to other compounds with analogous structures. Notably, compounds containing oxazolidine and pyrrolidine rings have been associated with several pharmacological effects, including antimicrobial and anticancer properties.
Potential Biological Activities
- Antimicrobial Activity :
- Cytotoxicity :
- Mechanism of Action :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(1-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | Contains a benzo[d]oxazole moiety | Antimicrobial |
| 5-Methylpyrrole Derivative | Features a methyl group on pyrrole | CNS activity |
| Naphthalene-based Oxazolidinone | Similar oxazolidinone core | Anticancer properties |
The unique combination of naphthalene and pyrrolidine structures within the oxazolidinone framework may confer distinct biological properties not found in other compounds.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of novel derivatives found that certain compounds demonstrated superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin. The specific interactions at the molecular level were analyzed using spectroscopic techniques, confirming the role of functional groups in enhancing activity .
Case Study 2: Cytotoxicity Assessment
In another case study focused on cytotoxicity, several derivatives were tested on various cell lines (e.g., L929 fibroblasts). Results indicated that some compounds significantly increased cell viability at lower concentrations while exhibiting toxicity at higher doses. This dual effect highlights the importance of structural modifications for optimizing therapeutic benefits .
属性
IUPAC Name |
3-[1-(2-naphthalen-1-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(10-14-6-3-5-13-4-1-2-7-16(13)14)20-9-8-15(11-20)21-18(23)12-25-19(21)24/h1-7,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKQXZXWILFOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













